molecular formula C10H10BrF3N2 B14776939 5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine

5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14776939
M. Wt: 295.10 g/mol
InChI Key: QONRGYYTAZGSCI-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropylmethyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3rd position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to further functionalization to introduce the cyclopropylmethyl and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The presence of the bromine atom makes it a suitable candidate for coupling reactions, such as Suzuki or Heck coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A simpler analog with a bromine atom at the 5th position and an amino group at the 2nd position.

    5-Bromo-N-(furan-2-ylmethyl)pyridin-2-amine: Another derivative with a furan-2-ylmethyl group instead of a cyclopropylmethyl group.

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the cyclopropylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H10BrF3N2

Molecular Weight

295.10 g/mol

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H10BrF3N2/c11-7-3-8(10(12,13)14)9(16-5-7)15-4-6-1-2-6/h3,5-6H,1-2,4H2,(H,15,16)

InChI Key

QONRGYYTAZGSCI-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(C=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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